Testosterone enanthate

Übersicht

Beschreibung

Testosteronenanthat ist ein synthetisches Derivat des primären männlichen Sexualhormons Testosteron. Es ist eine veresterte Form von Testosteron, bei der der Enanthatester an die 17-Beta-Hydroxylgruppe des Testosteronmoleküls gebunden ist. Diese Modifikation ermöglicht eine langsamere Freisetzung von Testosteron in den Blutkreislauf nach Verabreichung, was es zu einer beliebten Wahl für die Hormonersatztherapie und die Leistungssteigerung macht . Testosteronenanthat wird in erster Linie zur Behandlung von Zuständen verwendet, die mit niedrigen Testosteronspiegeln bei Männern verbunden sind, wie z. B. Hypogonadismus, und wird auch in der Hormontherapie für Transmänner eingesetzt .

Vorbereitungsmethoden

Die Synthese von Testosteronenanthat beinhaltet mehrere chemische Schritte:

Reduktion und Hydrolyse: Das Etherat wird dann unter Verwendung von Natriumborhydrid oder Kaliumborhydrid in Methanol reduziert, gefolgt von Hydrolyse mit Salzsäure und Natriumhydroxid, um Testosteron zu erzeugen.

Halogenierung: Schließlich wird Testosteron mit Heptanoylchlorid in Gegenwart von Benzol und Pyridin umgesetzt, um Testosteronenanthat zu bilden.

Industrielle Produktionsverfahren beinhalten typischerweise ähnliche Schritte, sind aber auf höhere Ausbeuten und Reinheit optimiert. Die Verwendung fortschrittlicher Reinigungsverfahren stellt die Entfernung von Verunreinigungen und Nebenprodukten sicher und führt zu einem hochwertigen Endprodukt .

Analyse Chemischer Reaktionen

Testosteronenanthat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Testosteronenanthat kann zu Androstenedion und anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Testosteronenanthat zurück zu Testosteron oder anderen reduzierten Formen umwandeln.

Substitution: Die Estergruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Testosteronenanthat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung von Hypogonadismus, verzögerter Pubertät und Hormontherapie für Transgender-Personen untersucht

5. Wirkmechanismus

Testosteronenanthat übt seine Wirkungen aus, indem es als Agonist des Androgenrezeptors (AR) wirkt. Nach der Verabreichung wird der Enanthatester hydrolysiert, wodurch freies Testosteron in den Blutkreislauf freigesetzt wird. Testosteron bindet dann an den Androgenrezeptor, was zur Aktivierung der Gen-Transkription und der Proteinsynthese führt. Dies führt zu verschiedenen physiologischen Wirkungen, darunter erhöhte Muskelmasse, Knochendichte und rote Blutkörperchenproduktion .

Wirkmechanismus

Testosterone enanthate exerts its effects by acting as an agonist of the androgen receptor (AR). Upon administration, the enanthate ester is hydrolyzed, releasing free testosterone into the bloodstream. Testosterone then binds to the androgen receptor, leading to the activation of gene transcription and protein synthesis. This results in various physiological effects, including increased muscle mass, bone density, and red blood cell production .

Vergleich Mit ähnlichen Verbindungen

Testosteronenanthat wird oft mit anderen Testosteronestern verglichen, wie z. B. Testosteroncypionat und Testosteronpropionat:

Testosteroncypionat: Ähnlich wie Testosteronenanthat, aber mit einer etwas längeren Halbwertszeit, die weniger häufige Injektionen erfordert

Testosteronpropionat: Hat eine kürzere Halbwertszeit, was häufigere Injektionen erforderlich macht, aber einen schnelleren Wirkungseintritt bietet.

Die Wahl zwischen diesen Verbindungen hängt von der gewünschten Wirkdauer und Häufigkeit der Verabreichung ab. Testosteronenanthat wird für sein Gleichgewicht zwischen Dauer und Häufigkeit geschätzt, was es für viele Anwender zu einer praktischen Option macht .

Biologische Aktivität

Testosterone enanthate is a synthetic derivative of testosterone, primarily used in hormone replacement therapy for males with testosterone deficiency. Its biological activity encompasses a range of physiological effects, including androgenic, anabolic, and metabolic actions. This article delves into the mechanisms of action, pharmacokinetics, clinical implications, and side effects associated with this compound, supported by diverse research findings.

This compound exerts its effects primarily through two mechanisms:

- Androgen Receptor Activation : Testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to androgen receptors (AR) in target tissues. The hormone-receptor complex translocates to the nucleus, where it influences gene transcription related to male sexual characteristics and muscle growth .

- Conversion to Estradiol : Testosterone can also be aromatized to estradiol, which activates estrogen receptors and contributes to various physiological processes, including bone density maintenance and fat distribution .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

- Absorption : Following intramuscular injection, testosterone levels peak significantly within 24 hours, reaching up to 1200 ng/dL. Levels remain elevated for 3-5 days before gradually declining .

- Distribution : The volume of distribution is approximately 1 L/kg, with about 98% of circulating testosterone bound to sex hormone-binding globulin (SHBG) and albumin .

- Metabolism : this compound is metabolized primarily in the liver to DHT and estradiol through enzymatic pathways involving 5α-reductase .

- Elimination : The half-life of this compound varies based on administration frequency but generally allows for sustained release over several days.

Case Studies and Trials

A variety of studies have documented the effects of this compound on different populations:

- A contraceptive trial involving 271 healthy men showed that administration of 200 mg this compound weekly resulted in significant increases in body weight (5% after one year), hemoglobin levels (7.6% increase), and reductions in testicular volume (26.2% decrease). Side effects included acne (80 cases) and gynecomastia (24 cases) but were reversible within six months post-treatment .

- Another study demonstrated that subcutaneous administration of this compound restored normal testosterone levels in hypogonadal men without significant adverse events. The pharmacokinetic profile showed dose-proportionality with stable serum testosterone concentrations .

Data Table: Summary of Key Findings

| Study/Trial | Population | Dosage | Key Findings | Side Effects |

|---|---|---|---|---|

| Contraceptive Trial | 271 healthy men | 200 mg/week | Increased body weight (+5%), hemoglobin (+7.6%), decreased testicular volume (-26.2%) | Acne, gynecomastia |

| Subcutaneous Administration | Hypogonadal men | Varies | Restored normal T levels; stable PK profile | Minimal adverse events |

| Strength Training Study | Young men | 3.5 mg/kg/week | Significant increase in strength by week 6 | None reported |

Side Effects and Considerations

While this compound is effective for treating low testosterone levels, it is associated with several side effects:

- Common Side Effects : Acne, weight gain, fatigue, and painful injections are frequently reported .

- Serious Concerns : Gynecomastia and prostate issues have been observed but are typically reversible upon cessation of treatment .

- Metabolic Effects : this compound can lead to alterations in lipid profiles; notably, high-density lipoprotein (HDL) cholesterol may decrease by 14-18% in certain populations .

Eigenschaften

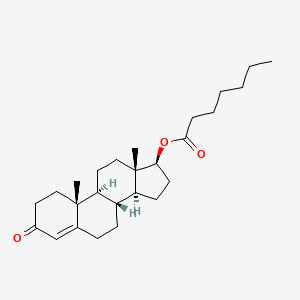

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBWIIFXDYGNZ-IXKNJLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016540 | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing androgen effects. Such activities are useful as endogenous androgens like testosterone and dihydrotestosterone are responsible for the normal growth and development of the male sex organs and for maintenance of secondary sex characteristics. These effects include the growth and maturation of the prostate, seminal vesicles, penis, and scrotum; the development of male hair distribution, such as facial, pubic, chest, and axillary hair; laryngeal enlargement, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, a clinical syndrome resulting from insufficient secretion of testosterone, has two main etiologies. Primary hypogonadism is caused by defects of the gonads, such as Klinefelter’s syndrome or Leydig cell aplasia, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH, LH). | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

315-37-7 | |

| Record name | Testosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone enanthate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone enanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6522T8N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34-39ºC, 36 - 37.5 °C | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.